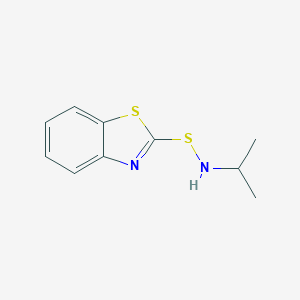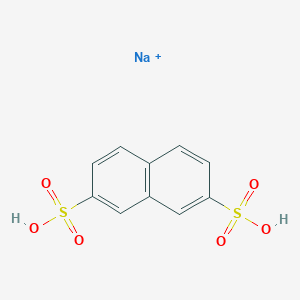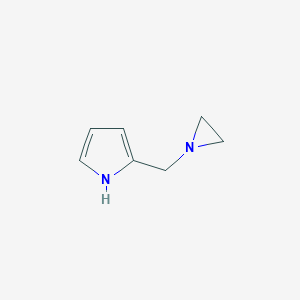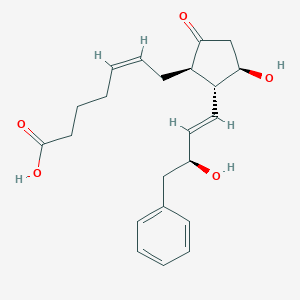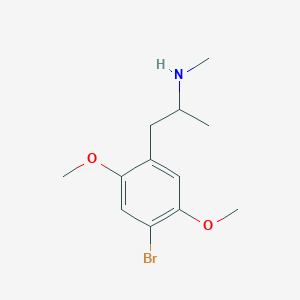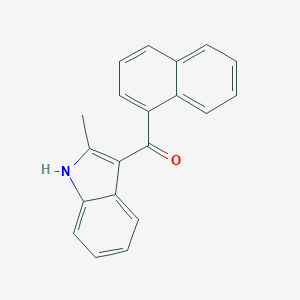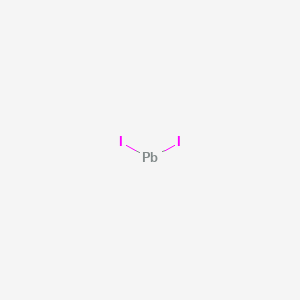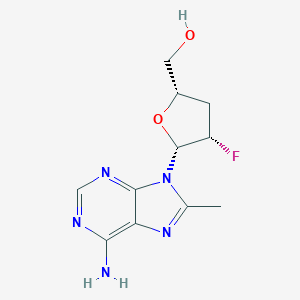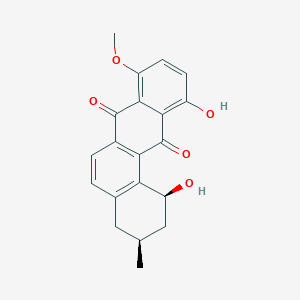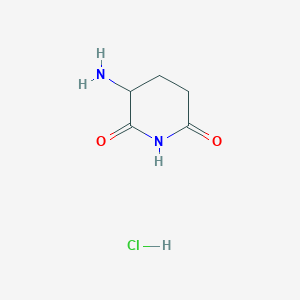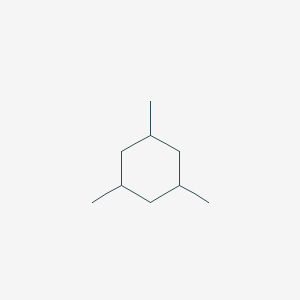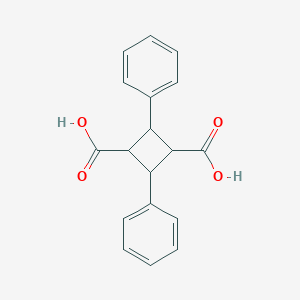
N-(丁氧基甲基)丙烯酰胺
描述
“N-(Butoxymethyl)acrylamide” is a specialty acrylamide monomer used for various crosslinking applications . It has a molecular formula of C8H15NO2 .
Molecular Structure Analysis
The molecular formula of “N-(Butoxymethyl)acrylamide” is C8H15NO2 . It has an average mass of 157.210 Da and a monoisotopic mass of 157.110275 Da .Chemical Reactions Analysis
“N-(Butoxymethyl)acrylamide” is used in various crosslinking applications . The cross-linking reaction can occur via condensation reaction of the N-butoxymethyl groups with hydroxyl, carboxyl, amine, or amide groups that may be present in the copolymer system or in the substrates .Physical And Chemical Properties Analysis
“N-(Butoxymethyl)acrylamide” has a density of 0.9±0.1 g/cm3, a boiling point of 281.2±32.0 °C at 760 mmHg, and a flash point of 123.9±25.1 °C . It has a molar refractivity of 44.2±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 168.0±3.0 cm3 .科学研究应用
自交联聚乙烯醇
Moritani 和 Okaya (1998) 探索了乙酸乙烯酯与 N-(正丁氧基甲基)-丙烯酰胺的共聚,发现它可用于生产自交联聚乙烯醇 (PVAL)。这些 PVAL 可以以受控方式交联,以产生具有高耐水性的材料。他们注意到,含有 1.0 摩尔% 的 N-(正丁氧基甲基)-丙烯酰胺单元的改性 PVAL 产生了对沸水具有高抵抗力的交联膜 (Moritani 和 Okaya,1998).
与有机硅烷的聚合
Han 等人 (2019) 研究了三甲氧基硅烷与 N-丁氧基甲基丙烯酰胺的共聚。此过程导致分子量、玻璃化转变温度和粘度随着 N-丁氧基甲基丙烯酰胺含量的增加而增加,显示出替代交联剂体系的潜力 (Han 等,2019).
热可逆水凝胶
Lee 和 Yeh (1997) 使用 N,N-二甲基丙烯酰胺和正丁氧基甲基丙烯酰胺制备了热可逆水凝胶。他们发现,这些水凝胶在水中的溶胀行为受到共聚凝胶中 N,N-二甲基丙烯酰胺的量、温度和聚合介质的显着影响 (Lee 和 Yeh,1997).
安全和危害
“N-(Butoxymethyl)acrylamide” is considered hazardous. It is combustible, harmful if swallowed, and causes skin and eye irritation. It may cause genetic defects and is suspected of causing cancer and damaging the unborn child. It may also cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .
作用机制
Target of Action
N-(Butoxymethyl)acrylamide (NBMA) is a specialty acrylamide monomer used for various crosslinking applications . The primary targets of NBMA are hydroxyl, carboxyl, amine, or amide groups that may be present in the copolymer system or in the substrates (e.g., cellulosic products) to which the NBMA-containing copolymer is applied .
Mode of Action
NBMA interacts with its targets through a condensation reaction of the N-butoxymethyl groups with the target groups . This interaction results in the formation of crosslinks, which can significantly alter the properties of the copolymer system or substrate.
Action Environment
The action, efficacy, and stability of NBMA can be influenced by various environmental factors. These include the presence of target groups within the copolymer system or substrate, the conditions under which the crosslinking reaction occurs (e.g., temperature, pH), and the presence of any inhibitors or catalysts. For instance, NBMA contains 100 ppm hydroquinone monomethyl ether as an inhibitor , which can affect its reactivity and stability.
属性
IUPAC Name |
N-(butoxymethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-11-7-9-8(10)4-2/h4H,2-3,5-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSYWKJYFPPRAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65993-46-6 | |
| Record name | 2-Propenamide, N-(butoxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9027443 | |
| Record name | N-(Butoxymethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenamide, N-(butoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.00704 [mmHg] | |
| Record name | N-(Butoxymethyl)acrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4033 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-(Butoxymethyl)acrylamide | |
CAS RN |
1852-16-0 | |
| Record name | N-(Butoxymethyl)acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Butoxymethyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-(butoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(Butoxymethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(butoxymethyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(BUTOXYMETHYL)ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89G4O958A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(BUTOXYMETHYL)ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes NBMA suitable for creating thermoreversible hydrogels?
A: NBMA plays a crucial role in developing thermoreversible hydrogels due to its ability to form crosslinks within polymer networks. Research demonstrates that copolymers of NBMA with N,N-dimethylacrylamide (DMA) exhibit temperature-dependent swelling behavior []. This means the hydrogel's ability to absorb water and swell changes based on the temperature. The presence of the butoxymethyl group in NBMA influences the lower critical solution temperature (LCST) of the resulting hydrogels, making them sensitive to temperature changes.
Q2: How does the polymerization medium affect the properties of NBMA-containing hydrogels?
A: The choice of polymerization medium significantly impacts the swelling behavior of DMA/NBMA copolymeric gels []. Studies reveal that solvents with larger molecular sizes and poor miscibility with the monomers result in hydrogels with higher swelling ratios and diffusion coefficients. This is likely because the polymerization process in such solvents leads to a more porous gel structure, facilitating water absorption and diffusion.
Q3: Can NBMA be used to enhance the properties of electrodeposited coatings?
A: Yes, incorporating NBMA into acrylic copolymers enhances their performance in electrodeposition coatings []. Research shows that cationic acrylic copolymers containing NBMA form stable coemulsions with cationic epoxy resins. These coemulsions demonstrate excellent electrodeposition properties, producing films with consistent resin composition. Additionally, the cured films exhibit desirable properties such as high adhesive strength, good hardness, and excellent salt spray resistance, making them suitable for primer-surfacer applications.
Q4: How does the concentration of NBMA influence the properties of wood adhesives?
A: Studies on vinyl adhesives for wood bonding highlight the significant impact of NBMA concentration on adhesive performance []. Increasing NBMA concentration generally leads to improved shear strength of the adhesive joints, particularly under various conditioning cycles involving moisture and temperature. This enhanced performance can be attributed to the crosslinking ability of NBMA, which contributes to the formation of a more robust and water-resistant adhesive network within the wood substrates.
Q5: Can NBMA be used as an alternative to traditional crosslinkers?
A: Yes, research suggests that NBMA holds promise as an alternative to conventional crosslinker systems like amino resins and isocyanate prepolymers []. Copolymerization of NBMA with organosilanes, followed by reaction with hydroxyl groups, provides a novel crosslinking mechanism. This approach eliminates the need for additional crosslinking agents, simplifying the formulation process and potentially offering environmental benefits.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



